molecular formula Br6N3P3 B077441 Hexabromocyclotriphosphazene CAS No. 13701-85-4

Hexabromocyclotriphosphazene

Cat. No. B077441
CAS RN: 13701-85-4
M. Wt: 614.4 g/mol
InChI Key: BISNZAMPUNENFV-UHFFFAOYSA-N
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Description

Introduction Hexabromocyclotriphosphazene is a chemical compound extensively studied for various properties and applications. It serves as an intermediate in the synthesis of polyphosphazenes and demonstrates interesting physical and chemical characteristics.

Synthesis Analysis

  • The synthesis of Hexabromocyclotriphosphazene has been achieved through several methods. For instance, Zhu Futian (2003) detailed the synthesis, isolation, and purification of Hexabromocyclotriphosphazene in the laboratory, discussing factors affecting the process condition (Zhu Futian, 2003).
  • Harry R. Allcock et al. (1980) synthesized Hexa(p-lithiophenoxycyclotriphosphazene) as an intermediate for the attachment of various functional groups, demonstrating a model for preparing corresponding phosphazene high polymers (Allcock et al., 1980).

Molecular Structure Analysis

  • The molecular structure of Hexabromocyclotriphosphazene has been studied through methods such as X-ray crystallography. For example, Serkan Yeşilot et al. (2014) investigated a hexakis(pyrenyloxy)cyclotriphosphazene variant, providing insights into its molecular structure and interactions (Yeşilot et al., 2014).

Chemical Reactions and Properties

  • Various chemical reactions involving Hexabromocyclotriphosphazene have been reported. V. Chandrasekhar et al. (2006) discussed the formation of dinuclear and trinuclear complexes derived from hexakis(2-pyridyloxy)cyclotriphosphazene, highlighting unusual P-O bond cleavage in certain reactions (Chandrasekhar et al., 2006).

Physical Properties Analysis

  • The physical properties of Hexabromocyclotriphosphazene, such as thermal and electrochemical properties, have been a subject of study. The research by Serkan Yeşilot et al. included an investigation of these aspects (Yeşilot et al., 2014).

Chemical Properties Analysis

  • Hexabromocyclotriphosphazene's chemical properties, especially related to its reactivity and interaction with other compounds, have been explored in various studies. For example, the work of V. Chandrasekhar et al. and Harry R. Allcock et al. provides valuable insights into its reactivity and potential for forming complex structures (Chandrasekhar et al., 2006); (Allcock et al., 1980).

Scientific Research Applications

  • Synthesis Techniques:

    • Xu Jian-zhong (2009) reported the preparation of hexabromocyclotriphosphazene using microwave irradiation, which has several advantages like uniform heating, rapid temperature rise, shortened reaction time, and increased yield by more than 50% (Xu Jian-zhong, 2009).
    • Zhu Futian (2003) detailed the synthesis, isolation, and purification of hexabromocyclotriphosphazene in the laboratory, with a focus on factors affecting process conditions (Zhu Futian, 2003).
  • Applications in Dendrimers and Material Science:

    • A. Caminade, A. Hameau, and J. Majoral (2016) explored the use of hexachlorocyclotriphosphazene in the rapid synthesis of highly dense dendrimers, which are useful in materials science for applications like catalysts, chemical sensors, and cell culture supports. These dendrimers have also been used for in vivo imaging and elucidating biological mechanisms (Caminade, Hameau, & Majoral, 2016).
  • Flame Retardancy and Dielectric Properties:

    • Siti Nur Khalidah Usri, Z. Jamain, and M. Makmud (2021) reviewed the flame retardancy and dielectric properties of cyclotriphosphazene compounds, emphasizing the high potential of these compounds as flame retardants due to their low toxicity and less smoke production. They also highlighted the compound's promising dielectric properties for electrical applications (Usri, Jamain, & Makmud, 2021).
  • Antitumor and Antibacterial Activities:

    • The antineoplastic activity of hexaziridinocyclotriphosphazene was investigated by C. Malfiore et al. (1983) in murine tumors, showing significant retardation of tumor growth and prolonged survival rates (Malfiore et al., 1983).
    • Xiqi Su et al. (2020) provided an update on cyclotriphosphazene-based derivatives for antibacterial applications, exploring their use as potential antibacterial agents in various forms, including metal-binding complexes and organometallic compounds (Su et al., 2020).
  • Photophysical Properties:

    • Serkan Yeşilot et al. (2014) synthesized a hexakis(pyrenyloxy)cyclotriphosphazene and investigated its excimer emission through intramolecular interactions. The study covered its thermal and electrochemical properties, as well as a theoretical investigation (Yeşilot et al., 2014).

properties

IUPAC Name

2,2,4,4,6,6-hexabromo-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Br6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISNZAMPUNENFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N1=P(N=P(N=P1(Br)Br)(Br)Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br6N3P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929660
Record name Hexabromocyclotriphosphazene
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Molecular Weight

614.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexabromocyclotriphosphazene

CAS RN

13701-85-4
Record name 2,2,4,4,6,6-Hexabromo-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine
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Record name 2,2,4,4,6,6-Hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine
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Record name Hexabromocyclotriphosphazene
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Record name 2,2,4,4,6,6-hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine
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Citations

For This Compound
25
Citations
H Zoer, AJ Wagner - Acta Crystallographica Section B: Structural …, 1970 - scripts.iucr.org
(IUCr) The crystal structure of compounds with (NP)n rings. VII. Refinement of the crystal structure of hexabromocyclotriphosphazene N3P3Br6 Acta Crystallographica Section B …
Number of citations: 25 scripts.iucr.org
SS Krishnamurthy, MNS Rao, M Woods - Journal of Inorganic and Nuclear …, 1979 - Elsevier
The reaction of hexabromocyclotriphosphazene, N 3 P 3 Br 6 with ethylamine yields the derivatives N 3 P 3 Br 6−n (NHEt) n [n = 1, 2(two isomers), 4 and 6]. Two hydrogen bromide …
Number of citations: 1 www.sciencedirect.com
HR Allcock - Inorganic Reactions and Methods: Oligomerization …, 1990 - Wiley Online Library
155 instability of halogenophosphazene high polymers could be overcome if organic residues could be introduced as side groups into the polymer in place of halogen atoms. In …
Number of citations: 0 onlinelibrary.wiley.com
HR Allcock - Studies in inorganic chemistry, 1992 - Elsevier
The ring expansion or contraction reactions of inorganic cyclic molecules often depend on structural features such as ring strain or side group intramolecular interactions. The ability of …
Number of citations: 1 www.sciencedirect.com
JM McAndless… - 1979 - apps.dtic.mil
… In any case, the presence of phosphorus—halogen bonds is presumed to be a prerequisite for polymerization (hexafluoro— and hexabromocyclotriphosphazene undergo thermal …
Number of citations: 4 apps.dtic.mil
RA Shaw, BW Fitzsimmons, BC Smith - Chemical Reviews, 1962 - ACS Publications
… The preparation of hexabromocyclotriphosphazene from reaction of phosphorus pentabromide with ammonia (38) and ammonium bromide (147) has been reported. …
Number of citations: 257 pubs.acs.org
HR Allcock - Inorganic Reactions and Methods: Oligomerization …, 1990 - Wiley Online Library
15.2. 11. l. Halocyclophosphazene Polymerization (i) Background. Phosphazene monomers (ie,: N-PR,) or cyclic dimers [+ N= PR,+,] have not yet been observed as stable species. The …
Number of citations: 1 onlinelibrary.wiley.com
HR Allcock, RL Kugel - Journal of the American Chemical Society, 1969 - ACS Publications
o-Aminophenol reacts with a number of halo-and organophosphazenes in boiling xylene to yield bis-(o-phenyleneoxyamino)-2-aminophenoxyphosphorane (III) and ammonium halide …
Number of citations: 38 pubs.acs.org
P Odello - 1993 - etheses.dur.ac.uk
The work described in this thesis is concerned with three areas which are the generation of stable carbocations from saturated model compounds related to poly- vinylidenefluoride, the …
Number of citations: 4 etheses.dur.ac.uk
HR Allcock, JS Rutt, M Parvez - Inorganic chemistry, 1991 - ACS Publications
4 6 and potassium thiocyanate. 10, 11 The results from that study also indicated that thiourethane or thiourea derivatives are formed when 4 and 5 react with alcohols or amines, …
Number of citations: 10 pubs.acs.org

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